1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride
Description
This compound is a boronic ester-functionalized piperazine derivative with a fluorinated benzyl substituent. Its structure includes a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a key feature for participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in pharmaceutical and materials chemistry . The dihydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions or biological applications.
Properties
IUPAC Name |
1-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22;;/h6-8H,9-13H2,1-5H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJUMQWXVOMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CN3CCN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BCl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the boronic ester intermediate, which is then coupled with a fluorinated benzyl halide under palladium-catalyzed cross-coupling conditions. The final step involves the reaction of the resulting intermediate with 4-methylpiperazine, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The fluorinated benzyl group can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced fluorinated benzyl derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated benzyl group can interact with biological receptors, while the boronic ester group can form reversible covalent bonds with biomolecules. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other boronic ester-containing piperazine derivatives. Below is a comparative analysis based on structural features, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
| CAS No. / Compound Name | Structural Features | Key Differences | Potential Applications |
|---|---|---|---|
| 938043-30-2: Target Compound | 2-Fluoro-6-boronate benzyl, 4-methylpiperazine, dihydrochloride salt | Fluorine substituent; dihydrochloride salt | Suzuki coupling intermediates; drug discovery |
| [883738-27-0]: 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine | 3-Boronate benzyl, 4-methylpiperazine (free base) | No fluorine; boronate at benzyl 3-position; neutral form | Cross-coupling reactions; ligand synthesis |
| [909391-56-6]: N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | N,N-Dimethyl methanamine backbone, 3-boronate phenyl | Linear amine vs. piperazine ring; neutral form | Catalysis; polymer synthesis |
Structural and Electronic Differences
- Piperazine vs. Methanamine : The piperazine ring (target compound and CAS 883738-27-0) offers conformational rigidity and hydrogen-bonding capabilities, unlike the linear N,N-dimethyl methanamine in CAS 909391-56-4. This may affect solubility and interaction with biological targets.
- Salt Form : The dihydrochloride salt enhances aqueous solubility, making the target compound more suitable for biological assays compared to neutral analogs .
Reactivity in Suzuki-Miyaura Cross-Coupling
- Boronate Position : The target compound’s boronate group at the 6-position of the fluorobenzyl ring may sterically hinder coupling reactions compared to the 3-position boronate in CAS 883738-27-0. However, the fluorine atom could activate the aryl halide partner via electronic effects .
- Yield and Efficiency : While direct data is unavailable, structurally related compounds with para-substituted boronates typically show higher coupling efficiencies than meta-substituted derivatives due to reduced steric hindrance .
Biological Activity
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride is a compound of interest due to its potential therapeutic applications. This compound features a unique structure that includes a piperazine ring and a boron-containing moiety, which may contribute to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C20H25BFNO2
- Molecular Weight : 341.23 g/mol
- CAS Number : 955978-85-5
- Structural Characteristics : The presence of the fluorine atom and the dioxaborolane group indicates potential interactions in biological systems, particularly in enzyme inhibition and receptor binding.
Kinase Inhibition
Research indicates that compounds similar to this compound often act as inhibitors of various kinases. Kinases are critical in regulating multiple cellular processes including growth and proliferation.
- Type of Inhibition : These compounds typically exhibit Type I inhibition by binding to the ATP-binding pocket of kinases.
- Selectivity : The selectivity of these compounds for specific kinases is crucial for minimizing side effects. For instance, certain inhibitors show higher potency against mutant forms of kinases compared to their wild-type counterparts .
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds against various viruses, including coronaviruses. The mechanism often involves the inhibition of viral replication through interference with host cell signaling pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For example:
| Compound | A549-ACE2 % viability at 1 μM | A549-ACE2 % viability at 0.1 μM |
|---|---|---|
| Test Compound | 85% | 100% |
| Control | 100% | 100% |
These results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains viable at lower concentrations .
Study on Kinase Inhibitors
A comprehensive review of small molecule kinase inhibitors from 1995 to 2021 provides insights into the pharmacological profiles of compounds with similar structures. The study emphasizes the importance of structural modifications in enhancing selectivity and potency against specific kinases .
Developmental Studies
In developmental pharmacology, compounds like this compound have been synthesized through various methodologies aimed at optimizing yield and biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step alkylation and boronation strategy. First, introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to the fluorobenzyl backbone using Suzuki-Miyaura coupling under inert conditions (e.g., Pd catalysis, THF/water solvent, 60–80°C). Subsequent alkylation with 4-methylpiperazine in the presence of a base (e.g., K₂CO₃) and dihydrochloride salt formation (HCl/EtOH) yields the final product . Optimize stoichiometry (1:1.2 boronic ester to aryl halide) and monitor reaction progress via TLC or HPLC to maximize yield (>75%).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).
- NMR (¹H/¹³C, DMSO-d₆) to confirm the presence of the piperazine NH peaks (δ 2.5–3.5 ppm) and boronate ester signals (δ 1.3 ppm for pinacol methyl groups).
- Mass spectrometry (ESI+) for molecular ion verification (expected [M+H]⁺ ~423 m/z).
- Elemental analysis to validate chloride content .
Q. What environmental factors affect the stability of this compound during storage?
- Methodological Answer : Stability is sensitive to:
- pH : Store in acidic buffers (pH 4–6) to prevent boronate ester hydrolysis.
- Temperature : Lyophilize and store at –20°C under argon to avoid thermal decomposition.
- Light : Protect from UV exposure to prevent fluorobenzyl degradation .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Implement AI-driven simulations to model:
- Heat transfer in exothermic steps (e.g., Pd-catalyzed coupling) to prevent runaway reactions.
- Membrane separation (e.g., nanofiltration) for boronic ester purification, adjusting pore size (2–5 nm) and pressure (10–15 bar) to retain high-MW byproducts .
- Real-time adjustments using smart laboratory systems to refine stoichiometry and solvent ratios based on intermediate analytics .
Q. What strategies resolve discrepancies in biological activity data across studies using this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., kinase inhibition) with standardized cell lines (HEK293 or HeLa) and control for batch-to-batch compound variability via HPLC .
- Meta-analysis : Apply hierarchical Bayesian models to aggregate data from independent studies, weighting results by methodological rigor (e.g., sample size, blinding) .
- Structural analogs : Compare activity against 4-(4-methylpiperazin-1-yl)aniline derivatives to isolate the role of the boronate ester in target binding .
Q. How can this compound be integrated into a theoretical framework for drug discovery, leveraging its piperazine and boronic ester motifs?
- Methodological Answer :
- Pharmacophore modeling : Map the piperazine’s hydrogen-bonding capacity and the boronate’s electrophilic properties to predict interactions with serine proteases or GPCRs.
- Kinetic studies : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to targets like EGFR or BCL-2, correlating with apoptosis assays in cancer models .
- Mechanistic validation : Knock out putative targets via CRISPR-Cas9 and assess compound efficacy loss to confirm mode of action .
Q. What advanced analytical techniques detect trace impurities like dehalogenated byproducts?
- Methodological Answer :
- LC-MS/MS (Q-TOF) in MRM mode to identify dehalogenated species (e.g., loss of F⁻, Δm/z = –19).
- ICP-MS for quantifying residual Pd (limit: <10 ppm) from catalytic steps.
- 2D-NMR (HSQC, HMBC) to resolve structural ambiguities in byproducts .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s solubility across solvents?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using nephelometry.
- Molecular dynamics simulations : Model solvation free energy to predict solubility trends.
- Control variables : Standardize temperature (25°C) and ionic strength (e.g., 150 mM NaCl) to reduce experimental variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
